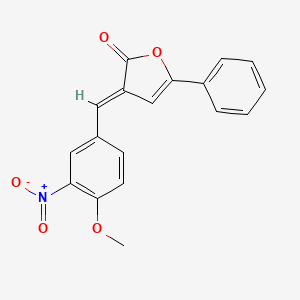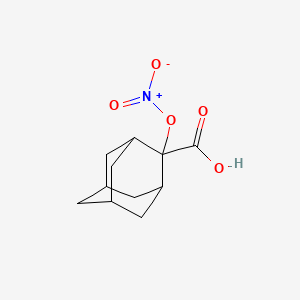
N,N'-di-3-pyridinyl-2,6-pyridinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-di-3-pyridinyl-2,6-pyridinedicarboxamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a bidentate ligand that forms stable complexes with a variety of metal ions, making it useful in analytical chemistry, biochemistry, and materials science. In
Mecanismo De Acción
DPA acts as a bidentate ligand, forming stable complexes with metal ions through the nitrogen atoms of the pyridine rings. The resulting metal-DPA complex can then interact with other molecules or ions, leading to a variety of biological and chemical effects.
Biochemical and Physiological Effects
DPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DPA can inhibit the growth of cancer cells and induce apoptosis. DPA has also been shown to modulate the activity of enzymes involved in metal ion transport and metabolism. In vivo studies have demonstrated that DPA can reduce oxidative stress and inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA has several advantages for lab experiments, including its high stability, solubility, and selectivity for metal ions. However, DPA also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Direcciones Futuras
There are several future directions for research on DPA. One area of interest is the development of new synthesis methods for DPA and its derivatives. Another area of interest is the use of DPA in the synthesis of new MOFs and coordination polymers with potential applications in catalysis, gas storage, and drug delivery. Finally, further research is needed to explore the potential therapeutic applications of DPA in the treatment of cancer, inflammation, and other diseases.
Conclusion
In conclusion, DPA is a versatile chemical compound with potential applications in various fields. Its ability to form stable complexes with metal ions has made it useful in analytical chemistry, biochemistry, and materials science. DPA has several advantages for lab experiments, including its high stability and selectivity for metal ions. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of DPA involves the reaction of 3-pyridinecarboxylic acid with 2,6-pyridinedicarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to form DPA. The yield of DPA can be improved by using alternative synthesis methods such as the reaction of 3,6-dihydroxypyridazine with 3-pyridinecarboxylic acid.
Aplicaciones Científicas De Investigación
DPA has been extensively studied for its potential applications in various fields. In analytical chemistry, DPA is used as a chelating agent for the determination of metal ions in solution. DPA has also been used in biochemistry to study metal ion transport and metabolism in cells. In materials science, DPA is used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Propiedades
IUPAC Name |
2-N,6-N-dipyridin-3-ylpyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-16(20-12-4-2-8-18-10-12)14-6-1-7-15(22-14)17(24)21-13-5-3-9-19-11-13/h1-11H,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLCOPNXWZMCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NC2=CN=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-di(pyridin-3-yl)pyridine-2,6-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-benzyl-1-piperazinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5857611.png)



![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5857643.png)


![4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5857658.png)
![4-{[(4-chlorophenyl)thio]acetyl}morpholine](/img/structure/B5857662.png)




